REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
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Type
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ADDITION
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Details
|
The residue was treated with 5% HBr solution
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with celite
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
CUSTOM
|
Details
|
crystallized from petrolether
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 12.6% | |
YIELD: CALCULATEDPERCENTYIELD | 12608% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |